molecular formula C17H12N4O3 B14898326 4-(Benzimidazol-1-yl)-1-methyl-3-nitroquinolin-2-one

4-(Benzimidazol-1-yl)-1-methyl-3-nitroquinolin-2-one

Cat. No.: B14898326
M. Wt: 320.30 g/mol
InChI Key: SLLKJHBUGBFIIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-Benzo[d]imidazol-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one is a complex organic compound that features a benzimidazole moiety fused with a quinoline structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Benzo[d]imidazol-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis might start with the preparation of a benzimidazole derivative, followed by its coupling with a quinoline precursor under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Benzo[d]imidazol-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and various electrophiles or nucleophiles for substitution reactions. Typical conditions might involve refluxing in organic solvents or using catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the benzimidazole or quinoline rings .

Scientific Research Applications

4-(1H-Benzo[d]imidazol-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-Benzo[d]imidazol-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole and quinoline derivatives, such as:

  • 2-Phenylbenzimidazole
  • 4-Aminoquinoline
  • 2-Methylbenzimidazole

Uniqueness

What sets 4-(1H-Benzo[d]imidazol-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one apart is its unique combination of the benzimidazole and quinoline moieties, which may confer distinct pharmacological properties. This dual structure allows for diverse interactions with biological targets, potentially leading to a broader spectrum of activity .

Properties

Molecular Formula

C17H12N4O3

Molecular Weight

320.30 g/mol

IUPAC Name

4-(benzimidazol-1-yl)-1-methyl-3-nitroquinolin-2-one

InChI

InChI=1S/C17H12N4O3/c1-19-13-8-4-2-6-11(13)15(16(17(19)22)21(23)24)20-10-18-12-7-3-5-9-14(12)20/h2-10H,1H3

InChI Key

SLLKJHBUGBFIIC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3C=NC4=CC=CC=C43

solubility

>48 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.